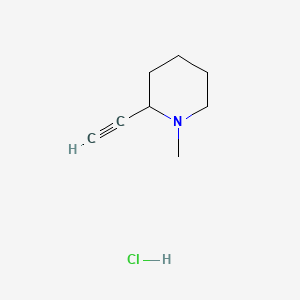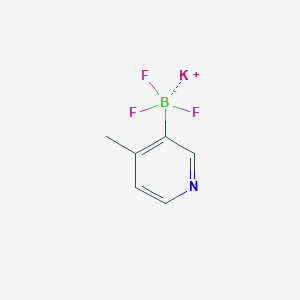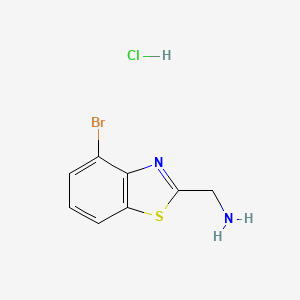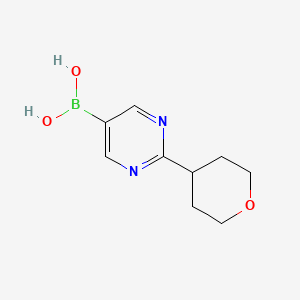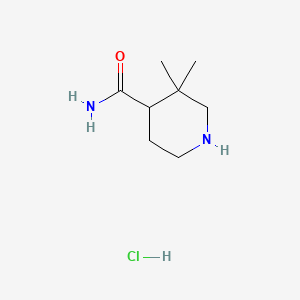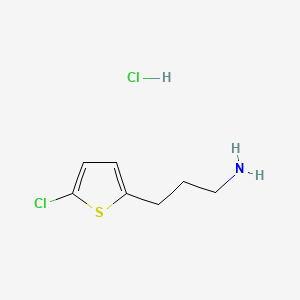![molecular formula C8H18N2O B13467991 4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
4-[(Dimethylamino)methyl]oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethylamino)methyl]oxan-4-amine is a chemical compound with the molecular formula C8H18N2O It is a derivative of oxan-4-amine, where the oxan ring is substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]oxan-4-amine typically involves the reaction of oxan-4-amine with dimethylamine under controlled conditions. One common method is the reductive amination of oxan-4-amine using formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the continuous addition of oxan-4-amine, dimethylamine, and formaldehyde into the reactor, followed by the addition of the reducing agent .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Formation of oxan-4-one derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated oxan-4-amine derivatives.
Scientific Research Applications
4-[(Dimethylamino)methyl]oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the oxan ring structure allows for hydrophobic interactions with lipid membranes, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
Dimethylethanolamine (DMAE): Contains both a tertiary amine and primary alcohol functional groups.
Uniqueness
4-[(Dimethylamino)methyl]oxan-4-amine is unique due to its oxan ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the dimethylamino group enhances its nucleophilicity and reactivity in various chemical reactions .
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]oxan-4-amine |
InChI |
InChI=1S/C8H18N2O/c1-10(2)7-8(9)3-5-11-6-4-8/h3-7,9H2,1-2H3 |
InChI Key |
UZOVYHTUZGIASO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


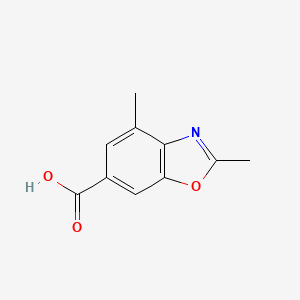

![7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B13467914.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoicacid](/img/structure/B13467925.png)
